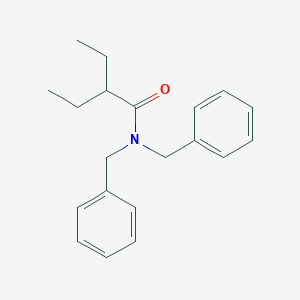

N,N-dibenzyl-2-ethylbutanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H25NO |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

N,N-dibenzyl-2-ethylbutanamide |

InChI |

InChI=1S/C20H25NO/c1-3-19(4-2)20(22)21(15-17-11-7-5-8-12-17)16-18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3 |

InChI Key |

RJWBKWUFHZATAU-UHFFFAOYSA-N |

SMILES |

CCC(CC)C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Canonical SMILES |

CCC(CC)C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N,n Dibenzyl 2 Ethylbutanamide

Direct Amide Bond Formation: Mechanistic Considerations and Optimization

The most straightforward approach to N,N-dibenzyl-2-ethylbutanamide involves the direct formation of the amide bond between a 2-ethylbutanoic acid precursor and dibenzylamine (B1670424).

Coupling of 2-Ethylbutanoic Acid Derivatives with Dibenzylamine

The direct coupling of 2-ethylbutanoic acid with dibenzylamine is a common method for synthesizing this compound. This reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the secondary amine.

One of the simplest methods involves converting 2-ethylbutanoic acid to its more reactive acid chloride, 2-ethylbutanoyl chloride. This can be achieved using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.net The resulting acid chloride readily reacts with dibenzylamine, often in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct, to yield the desired amide.

Alternatively, various coupling reagents can be employed to facilitate the direct amidation without the need to isolate the acid chloride. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then attacked by the amine.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Activating Group | Byproducts |

|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | O-acylisourea | Dicyclohexylurea (DCU) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | O-acylisourea | Water-soluble urea (B33335) |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Benzotriazole ester | Hexafluorophosphate and phosphine (B1218219) oxide derivatives |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | Benzotriazole ester | Hexafluorophosphate and phosphine oxide derivatives |

The choice of coupling reagent and reaction conditions, such as solvent and temperature, can significantly impact the yield and purity of the final product. For instance, the use of EDC is often preferred due to the water-solubility of its urea byproduct, which simplifies purification. researchgate.net Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can be used in conjunction with carbodiimides to suppress side reactions and minimize racemization when dealing with chiral carboxylic acids. researchgate.net

Application of Advanced Amidation Reagents and Catalytic Systems

Recent advancements in organic synthesis have led to the development of more efficient and milder amidation methods. These include novel reagents and catalytic systems that offer improved yields, shorter reaction times, and greater functional group tolerance.

For example, organophosphorus reagents have emerged as powerful tools for amide bond formation. nih.gov Similarly, silane-based reagents like methyltrimethoxysilane (B3422404) (MTM) have been shown to be effective for the direct amidation of carboxylic acids. acs.org These methods often proceed under neutral conditions and can be advantageous for sensitive substrates.

Catalytic systems for direct amidation are also gaining prominence. While still an area of active research, various transition metal and organocatalysts have been reported to promote the direct coupling of carboxylic acids and amines. organic-chemistry.orgwhiterose.ac.uk These catalytic approaches offer the potential for more atom-economical and environmentally benign syntheses. For instance, ruthenium-based catalysts have been shown to mediate the direct coupling of alcohols and amines to form amides, liberating dihydrogen as the only byproduct. organic-chemistry.org While this specific example applies to primary amines, the development of catalysts for tertiary amide formation from secondary amines is an ongoing field of study.

Indirect Synthesis Routes and Strategic Transformations

Besides direct coupling, this compound can be synthesized through indirect routes involving the sequential formation of C-N bonds.

N-Alkylation of 2-Ethylbutanamide (B1267559) Derivatives with Benzyl (B1604629) Halides

An alternative strategy involves the N-alkylation of a pre-formed amide. In this approach, one could start with a primary amide, 2-ethylbutanamide, and perform a double N-benzylation using benzyl halides (e.g., benzyl bromide or benzyl chloride). This reaction is typically carried out in the presence of a base to deprotonate the amide nitrogen, making it nucleophilic.

However, controlling the degree of alkylation can be challenging, often leading to a mixture of mono- and di-benzylated products. A more controlled approach would be to start with N-benzyl-2-ethylbutanamide and perform a second benzylation. N-benzyl-2-ethylbutanamide can be synthesized by coupling 2-ethylbutanoic acid with benzylamine. nih.gov The subsequent N-alkylation of this secondary amide with a benzyl halide would then yield the desired tertiary amide. The use of a strong, non-nucleophilic base is crucial for the deprotonation of the secondary amide.

Aqueous-mediated N-alkylation of amines using alkyl halides in the presence of sodium bicarbonate has been reported as an environmentally friendly method. researchgate.net While this has been demonstrated for amines, similar principles could be explored for the N-alkylation of amides.

Reductive Amidation and Related Pathways for N,N-Dibenzylation

Reductive amination is a powerful method for forming C-N bonds and can be adapted for the synthesis of this compound. masterorganicchemistry.comorganicchemistrytutor.com This process typically involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ.

One possible pathway could involve the reductive amination of benzaldehyde (B42025) with a suitable amine, followed by acylation. A more direct, albeit complex, conceptual approach would be a one-pot reaction involving 2-ethylbutanoic acid, dibenzylamine, and a reducing agent. However, the direct reductive amidation of a carboxylic acid with a secondary amine is less common.

A more plausible reductive pathway involves the reduction of a tertiary amide to a tertiary amine. For instance, iridium-catalyzed hydrosilylation can be used for the reductive functionalization of tertiary amides. nih.gov While this is a reduction of the amide, it highlights advanced catalytic methods involving amides. Another approach is the iridium-catalyzed reductive coupling of tertiary amides with Grignard reagents to afford functionalized tertiary amines. rsc.org

Enantioselective Synthesis Approaches to Chiral this compound

The 2-ethylbutanamide moiety in the target molecule contains a chiral center at the alpha-carbon. The synthesis of enantiomerically pure forms of this compound requires stereocontrolled methods.

One of the most effective strategies for achieving enantioselectivity is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.comnih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org

For the synthesis of a specific enantiomer of this compound, one could employ a chiral auxiliary-based approach. For example, a chiral oxazolidinone, such as those developed by Evans, can be acylated with 2-ethylbutanoyl chloride. researchgate.netrsc.org The resulting N-acyl oxazolidinone can then undergo a stereoselective transformation. However, for simply introducing the chiral center from 2-ethylbutanoic acid, a more direct approach is needed.

If starting from a precursor that does not yet have the chiral center, a chiral auxiliary can be used to control its formation. For example, if the synthesis involved an alkylation step to introduce one of the ethyl groups, a chiral auxiliary attached to the acyl group could direct the stereochemistry of this alkylation.

A more direct method for obtaining an enantiomerically enriched product is to start with an enantiomerically pure form of 2-ethylbutanoic acid. This can be obtained through resolution of the racemic acid or through an asymmetric synthesis. Once the enantiomerically pure acid is obtained, it can be coupled with dibenzylamine using standard coupling reagents, taking care to use conditions that minimize racemization. The use of reagents like HATU is often recommended for such couplings. researchgate.net

Catalytic enantioselective methods are also at the forefront of modern organic synthesis. sioc-journal.cnrsc.orgnih.gov These methods utilize a chiral catalyst to control the stereochemical outcome of a reaction. For the synthesis of chiral this compound, one could envision a catalytic asymmetric reaction that establishes the chiral center. For instance, an asymmetric hydrogenation or alkylation of a suitable prochiral precursor could be employed.

Table 2: Comparison of Enantioselective Synthesis Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Auxiliary | Temporary attachment of a chiral group to guide a stereoselective reaction. wikipedia.orgsigmaaldrich.com | High diastereoselectivity, predictable stereochemical outcome. | Requires additional steps for attachment and removal of the auxiliary. researchgate.net |

| Chiral Substrate | Use of an enantiomerically pure starting material, such as resolved 2-ethylbutanoic acid. | Direct, fewer steps if the chiral starting material is readily available. | Availability and cost of the enantiopure starting material can be a limitation. |

Flow Chemistry and Sustainable Synthetic Protocols for this compound Production

The synthesis of this compound typically involves the condensation reaction between 2-ethylbutyric acid or its activated derivative and dibenzylamine. Sustainable approaches focus on improving the atom economy and reducing the environmental impact of this transformation. scispace.comsavemyexams.com Key areas of development include the use of catalytic direct amidation, safer solvents, and the implementation of continuous flow reactors. nih.govucl.ac.uk

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis for the production of this compound. diva-portal.orgchemrxiv.org By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, flow systems provide superior control over reaction parameters such as temperature, pressure, and mixing. nih.govdiva-portal.org This enhanced control leads to more consistent product quality, higher yields, and improved safety, particularly when dealing with exothermic reactions or hazardous intermediates. rsc.org

One of the primary goals of green chemistry is to reduce or eliminate the use of hazardous substances. nsf.gov In the context of this compound synthesis, this involves replacing undesirable solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with greener alternatives. ucl.ac.ukrsc.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and even water have been explored for amide bond formation, offering a better environmental, health, and safety profile. nsf.govnih.govacs.org

Catalytic methods for direct amide bond formation are central to developing sustainable protocols. These methods avoid the use of stoichiometric activating agents, which generate significant waste. scispace.com For the synthesis of this compound from 2-ethylbutyric acid and dibenzylamine, various catalytic systems could be employed.

Detailed Research Findings

While specific studies on the flow synthesis of this compound are not extensively documented in publicly available literature, we can extrapolate from research on similar N,N-disubstituted amides to outline plausible and efficient synthetic protocols. The direct amidation of a carboxylic acid with an amine is a key reaction.

Catalytic Direct Amidation in Continuous Flow:

A promising approach involves the use of a heterogeneous catalyst packed into a column reactor within a flow system. For instance, a catalyst like zirconia (ZrO₂) or titania (TiO₂) could be used. nih.gov A solution of 2-ethylbutyric acid and a slight excess of dibenzylamine in a high-boiling, green solvent like 2-MeTHF would be pumped through the heated catalyst bed. The continuous removal of water, a byproduct of the reaction, drives the equilibrium towards the product, resulting in high conversion.

A hypothetical continuous flow setup could involve pumping a solution of 2-ethylbutyric acid (1.0 M) and dibenzylamine (1.2 M) in 2-MeTHF through a packed-bed reactor containing a ZrO₂ catalyst at a temperature of 160 °C. nih.gov The residence time in the reactor would be a key parameter to optimize, with typical times ranging from 20 to 60 minutes. nih.gov This method offers high atom economy and allows for easy separation of the product from the recyclable catalyst.

Enzymatic Synthesis:

Biocatalysis, using enzymes like Candida antarctica lipase (B570770) B (CALB), presents a highly sustainable route for amide synthesis. nih.gov This enzymatic method can be adapted to a flow process. A solution of 2-ethylbutyric acid and dibenzylamine in a green solvent such as cyclopentyl methyl ether could be passed through a reactor containing immobilized CALB. nih.gov These reactions are typically run at milder temperatures (e.g., 60-70 °C) and can achieve excellent yields and purity without the need for coupling agents. nih.gov The inclusion of a molecular sieve in the system can help to remove the water byproduct and further improve conversion. nih.gov

Below are interactive data tables summarizing hypothetical but scientifically plausible research findings for the advanced synthesis of this compound based on established methodologies for similar compounds.

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Catalyst/Reagent | Solvent | Temperature (°C) | Residence/Reaction Time | Yield (%) | Key Advantages |

| Continuous Flow Direct Amidation | Heterogeneous ZrO₂ | 2-MeTHF | 160 | 30 min | ~92 | High throughput, catalyst recyclability, high atom economy. nih.gov |

| Enzymatic Flow Synthesis | Immobilized CALB | CPME | 70 | 8 hours | ~95 | Mild conditions, high selectivity, biodegradable catalyst. nih.gov |

| Batch Synthesis (Traditional) | Carbodiimide Coupling Agent | DCM | 25 | 12 hours | ~85 | Well-established but generates stoichiometric waste. scispace.com |

| Microwave-Assisted Batch | None (Thermal) | Toluene (B28343) | 150 | 1 hour | ~88 | Rapid heating, but requires high temperatures and pressure. nih.govunimib.it |

Table 2: Influence of Solvent on a Hypothetical Flow Synthesis

| Solvent | Dielectric Constant | Boiling Point (°C) | Green Chemistry Classification | Hypothetical Yield (%) | Notes |

| 2-MeTHF | 6.2 | 80 | Recommended | 92 | Good balance of properties, derived from renewable resources. nsf.gov |

| Toluene | 2.4 | 111 | Usable | 89 | Effective but with greater environmental concerns. |

| Cyclopentyl Methyl Ether (CPME) | 4.7 | 106 | Recommended | 91 | Low peroxide formation, favorable environmental profile. nih.gov |

| Water | 80.1 | 100 | Recommended | 75 (with surfactant) | Requires surfactants for solubility of non-polar reactants. acs.orgacs.org |

| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Hazardous | 93 | High performance but significant toxicity concerns. ucl.ac.ukrsc.org |

These tables illustrate how the choice of methodology and solvent significantly impacts the efficiency and sustainability of this compound production. The data, while extrapolated, is based on documented findings for analogous chemical transformations and reflects the current trends in advanced organic synthesis. nih.govucl.ac.ukacs.org The move towards continuous flow and sustainable protocols not only aligns with green chemistry principles but also offers tangible benefits in terms of process efficiency and safety. sioc-journal.cnchemrxiv.org

Chemical Reactivity and Mechanistic Investigations of N,n Dibenzyl 2 Ethylbutanamide

Reactivity of the Amide Linkage in N,N-dibenzyl-2-ethylbutanamide

The reactivity of the amide bond in this compound is central to its chemical profile. This section details its stability towards hydrolysis, its behavior under reductive conditions, and its participation in nucleophilic acyl substitution reactions.

Hydrolytic Stability and Degradation Pathways

Amide bonds are generally the most stable among carboxylic acid derivatives, and tertiary amides, such as this compound, are particularly resistant to hydrolysis due to steric hindrance around the carbonyl carbon and the poor leaving group ability of the dibenzylamide anion. organic-chemistry.orgarkat-usa.org Cleavage of this amide bond typically requires forcing conditions, such as prolonged heating in the presence of strong acids or bases. arkat-usa.orgdiva-portal.org

Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., concentrated HCl or H₂SO₄ and heat), the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. organic-chemistry.org A water molecule can then act as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of dibenzylamine (B1670424) (as its ammonium (B1175870) salt) yields 2-ethylbutanoic acid. organic-chemistry.orgmasterorganicchemistry.com

Base-Promoted Hydrolysis: In the presence of a strong base (e.g., aqueous NaOH or KOH) and heat, the hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic addition step. orgsyn.orgrsc.org This forms a tetrahedral intermediate which then collapses, expelling the dibenzylamide anion. This anion is a very strong base and will immediately deprotonate the newly formed 2-ethylbutanoic acid in an irreversible acid-base reaction, driving the equilibrium towards the final products: the carboxylate salt (sodium or potassium 2-ethylbutanoate) and dibenzylamine. rsc.orgmdpi.com

Table 1: Hydrolytic Degradation of this compound

| Condition | Reagents | Products | General Mechanism |

|---|---|---|---|

| Acidic | H₃O⁺ (e.g., aq. HCl), Heat | 2-Ethylbutanoic Acid and Dibenzylammonium salt | Protonation of carbonyl oxygen, nucleophilic attack by water, elimination of dibenzylamine. organic-chemistry.org |

| Basic | ⁻OH (e.g., aq. NaOH), Heat | 2-Ethylbutanoate Salt and Dibenzylamine | Nucleophilic attack by hydroxide, elimination of dibenzylamide anion, irreversible deprotonation of the carboxylic acid. rsc.orgmdpi.com |

Reduction Reactions and Regioselectivity

The amide group of this compound can be reduced to an amine. Unlike the reduction of esters or ketones which yield alcohols, the reduction of amides typically results in the complete deoxygenation of the carbonyl group to a methylene (B1212753) (CH₂) group. wikipedia.org

The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). wikipedia.org The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, forming a tetrahedral intermediate. The key step that differentiates amide reduction is the subsequent elimination of an oxygen-metal complex, facilitated by the nitrogen's lone pair, to form a transient iminium ion. A second hydride attack on the iminium ion then yields the final tertiary amine product, N,N-dibenzyl-2-ethylbutylamine. This pathway, involving C-O bond cleavage, is highly regioselective for tertiary amides. diva-portal.orgmsu.edu

Alternative methods, such as catalytic hydrosilylation using silanes in the presence of transition metal catalysts (e.g., iron, cobalt, or nickel), have also been developed for the reduction of tertiary amides. diva-portal.orgmdpi.commsu.edu These methods often offer greater functional group tolerance and milder reaction conditions. For instance, Co₂(CO)₈ in the presence of polymethylhydrosiloxane (B1170920) (PMHS) can effectively reduce N,N-dibenzylamides to the corresponding tertiary amines. msu.edu

Table 2: Reduction of this compound

| Reagent System | Product | Regioselectivity | Notes |

|---|---|---|---|

| 1. LiAlH₄ in Ether/THF 2. H₂O workup | N,N-dibenzyl-2-ethylbutylamine | C=O → CH₂ (C-O cleavage) | Standard, highly effective method for tertiary amide reduction. wikipedia.org |

| Hydrosilanes (e.g., PMHS) with metal catalyst (e.g., Co₂(CO)₈) | N,N-dibenzyl-2-ethylbutylamine | C=O → CH₂ (C-O cleavage) | Milder conditions with improved chemoselectivity compared to metal hydrides. diva-portal.orgmsu.edu |

Transformations Involving the Benzyl (B1604629) Moieties of this compound

The two benzyl groups attached to the nitrogen atom provide additional sites for chemical reactions, particularly on the aromatic rings and at the benzylic C-N bonds.

Electrophilic Aromatic Substitution and Functionalization

The phenyl rings of the benzyl groups are susceptible to electrophilic aromatic substitution (SₑAr). The dibenzylamino group, through the nitrogen atom's lone pair, acts as an electron-donating group. This increases the electron density of the aromatic rings, making them more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. Such groups are known as "activating groups". rsc.orgresearchgate.net

The nitrogen lone pair directs incoming electrophiles primarily to the ortho and para positions of the benzene rings. organic-chemistry.org Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield a mixture of ortho- and para-substituted products on one or both of the benzyl rings, with the para isomer often favored due to reduced steric hindrance. organic-chemistry.org

Table 4: Electrophilic Aromatic Substitution on the Benzyl Rings

| Reaction | Reagents | Electrophile | Expected Major Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | ortho- and para-nitro substituted benzyl derivatives |

| Bromination | Br₂, FeBr₃ | Br⁺ | ortho- and para-bromo substituted benzyl derivatives |

| Friedel-Crafts Acylation | R'COCl, AlCl₃ | R'CO⁺ | ortho- and para-acyl substituted benzyl derivatives |

Oxidative and Reductive Cleavage of N-Benzyl Bonds

The N-benzyl bonds are valuable as protecting groups in organic synthesis because they can be cleaved under specific oxidative or reductive conditions.

Oxidative Cleavage: The N-benzyl groups can be removed oxidatively. Reagents such as ceric ammonium nitrate (B79036) (CAN) or systems that generate a bromo radical (e.g., KBr with an oxidant like Oxone®) are effective for this transformation. thieme-connect.desciforum.netresearchgate.net The mechanism is thought to involve the oxidation of the benzyl group to an iminium ion intermediate, which is then hydrolyzed upon workup to yield the debenzylated secondary amide (in this case, 2-ethylbutanamide) and benzaldehyde (B42025) as a byproduct. sciforum.netresearchgate.net This method is particularly useful when other functional groups in the molecule are sensitive to reduction.

Reductive Cleavage (Hydrogenolysis): A more common method for N-benzyl group removal is catalytic hydrogenolysis. organic-chemistry.org This reaction is typically carried out using a palladium catalyst, most often palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). Alternative hydrogen sources like ammonium formate (B1220265) can also be used in a process known as transfer hydrogenolysis. This reaction cleaves the carbon-nitrogen bond, reducing the benzyl group to toluene (B28343) and leaving the deprotected secondary amide, 2-ethylbutanamide (B1267559). This method is generally clean and high-yielding but is incompatible with functional groups that are also susceptible to reduction, such as alkenes or alkynes.

Table 5: Cleavage of N-Benzyl Bonds

| Reaction Type | Reagents | Products | Key Features |

|---|---|---|---|

| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) or KBr/Oxone® | 2-Ethylbutanamide and Benzaldehyde | Mild conditions; useful when reductive methods are incompatible. thieme-connect.desciforum.netresearchgate.net |

| Reductive Cleavage (Hydrogenolysis) | H₂, Pd/C | 2-Ethylbutanamide and Toluene | Common and efficient method for N-debenzylation. organic-chemistry.org |

Stereochemical Control and Rearrangement Processes

The stereochemical landscape of this compound is dominated by the phenomenon of restricted rotation around the amide C-N bond. This bond possesses significant double-bond character due to resonance, which delocalizes the nitrogen's lone pair of electrons into the carbonyl group. nanalysis.com This restricted rotation, in conjunction with the steric bulk of the substituents, gives rise to unique stereochemical features.

Atropisomerism and Conformational Analysis

The rotation around the C(O)-N bond in tertiary amides like this compound is a high-energy process, often leading to stable or semi-stable rotational isomers known as atropisomers. nih.gov The steric clash between the N-benzyl groups and the 2-ethylbutanoyl moiety creates a significant energy barrier to rotation. researchgate.net This can result in the existence of distinct conformers that can be observed and studied, typically using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govmontana.edu

At room temperature, the rotation may be slow on the NMR timescale, leading to separate signals for the diastereotopic protons of the benzyl methylene (-CH2-) groups. As the temperature increases, the rate of rotation increases, eventually causing these separate signals to broaden and coalesce into a single, time-averaged signal. nanalysis.com The presence of a chiral center at the C2 position of the butanoyl group (if the molecule were, for instance, N,N-dibenzyl-2-ethyl-3-methylbutanamide) would further complicate the stereochemistry, leading to diastereomeric forms. In the case of this compound itself, the C2 carbon is prochiral.

Potential Rearrangement Processes

While no specific rearrangements have been documented for this compound, related structures suggest theoretical possibilities.

escholarship.orgoup.com-Wittig Rearrangement: Ethers containing benzyl groups are known to undergo the escholarship.orgoup.com-Wittig rearrangement upon treatment with a strong base. organic-chemistry.org Although an amide is not an ether, the presence of benzyl groups suggests that under specific, likely harsh, conditions involving deprotonation at the benzylic carbon, a rearrangement could be envisioned, though it remains a hypothetical pathway for this class of compounds. The mechanism involves a radical dissociation-recombination process. organic-chemistry.org

Cationic Rearrangements: Under strongly acidic conditions where protonation of the carbonyl oxygen might occur, subsequent reactions could potentially lead to carbocation-mediated rearrangements, such as a Wagner-Meerwein shift, if a suitable carbocation could be formed adjacent to the acyl group. msu.edu However, such conditions would more likely lead to hydrolysis. sparkl.me

It must be emphasized that these are theoretical considerations based on the reactivity of the substituent groups, and there is no published evidence of these rearrangements occurring with this compound.

Kinetic and Thermodynamic Studies of this compound Reactions

Kinetic and thermodynamic data for this compound are scarce. However, studies on analogous N,N-disubstituted amides provide a framework for estimating the parameters for its most characteristic dynamic process—rotation about the amide bond—and its likely reactivity in reactions such as hydrolysis.

Kinetics and Thermodynamics of Amide Bond Rotation

The primary method for studying the kinetics of amide bond rotation is variable-temperature (VT) NMR spectroscopy. nih.gov By analyzing the changes in the NMR lineshape as a function of temperature, particularly the coalescence temperature (Tc) where distinct signals merge, the rate constant (k) for the rotational process can be determined. The Gibbs free energy of activation (ΔG‡) can then be calculated using the Eyring equation. nih.gov More detailed studies involving full lineshape analysis can also yield the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. acs.org

For N,N-dibenzylamides, the rotational barriers are known to be significant. researchgate.netoup.com The steric hindrance in this compound, arising from both the N-substituents and the α-substituent, would be expected to result in a relatively high activation barrier. The table below presents illustrative thermodynamic parameters for C-N bond rotation, estimated by analogy with structurally similar, sterically hindered tertiary amides found in the literature.

Illustrative Thermodynamic Parameters for C-N Bond Rotation

| Parameter | Estimated Value | Method of Determination | Reference Analogs |

| Gibbs Free Energy (ΔG‡) at 298 K | 70 - 85 kJ/mol | Dynamic NMR Spectroscopy | N,N-diethyl-o-toluamide, various N,N-dibenzylamides |

| Enthalpy of Activation (ΔH‡) | 65 - 80 kJ/mol | Variable-Temperature NMR | Analogs of N,N-diethyl-m-toluamide (DEET) |

| Entropy of Activation (ΔS‡) | -15 to +45 J/(mol·K) | Variable-Temperature NMR | N,N-diethyl-o-toluamide, DEET analogs |

Note: This table contains estimated data based on published values for analogous compounds and is intended for illustrative purposes only. researchgate.netnih.govacs.org

Kinetics of Hydrolysis

The hydrolysis of amides can be catalyzed by acid or base. sparkl.me For tertiary amides, this reaction is generally much slower than for primary or secondary amides due to increased steric hindrance around the carbonyl carbon, which impedes the approach of the nucleophile (water or hydroxide). uregina.ca

Under basic conditions, the hydrolysis of tertiary amides proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. cdnsciencepub.com The breakdown of this intermediate is often the rate-determining step. uregina.ca For this compound, the significant steric bulk would make the formation of this intermediate energetically costly, resulting in a slow reaction rate.

Under acidic conditions, the mechanism involves protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. rsc.org Again, steric hindrance is a major factor controlling the reaction rate.

Illustrative Kinetic Data for Hydrolysis

| Reaction Condition | Expected Rate Law | Relative Rate | Key Factors Influencing Rate |

| Acid-Catalyzed Hydrolysis | Rate = k[Amide][H+] | Very Slow | Steric hindrance at carbonyl, stability of protonated intermediate. |

| Base-Promoted Hydrolysis | Rate = k[Amide][OH-] | Very Slow | Steric hindrance impeding nucleophilic attack. |

Note: This table presents expected kinetic behavior based on established mechanisms for tertiary amides. sparkl.meuregina.ca Specific rate constants for this compound are not available.

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation of N,n Dibenzyl 2 Ethylbutanamide

High-Resolution NMR Spectroscopy for Conformational Analysis and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the solution-state structure and dynamics of organic molecules. rsc.org For N,N-dibenzyl-2-ethylbutanamide, NMR reveals significant conformational complexity arising from restricted rotation around the C-N amide bond. researchgate.netnanalysis.com

Due to the partial double bond character of the amide C-N bond, rotation is hindered, leading to the existence of distinct rotamers (rotational isomers) that are stable on the NMR timescale at room temperature. researchgate.netastr.roazom.com This phenomenon is well-documented for tertiary amides. scispace.com For this compound, this restricted rotation means that the two benzyl (B1604629) groups and the protons within the 2-ethylbutyl group are not chemically equivalent. Consequently, the ¹H and ¹³C NMR spectra are expected to show a doubling of many signals, with one set corresponding to each major rotamer. researchgate.netscispace.com

For instance, the benzylic methylene (B1212753) protons (—CH₂—Ph) would likely appear as two distinct sets of signals, possibly complex multiplets or distinct singlets depending on the specific conformation and temperature. researchgate.net Similarly, the protons and carbons of the 2-ethylbutyl group would exhibit separate resonances for each conformational state.

Variable-temperature (VT) NMR studies are crucial for probing the dynamics of this rotational process. researchgate.netresearchgate.net As the temperature is increased, the rate of interconversion between rotamers increases. At a sufficiently high temperature, known as the coalescence temperature, the separate signals for the two rotamers will broaden and merge into single, time-averaged peaks. researchgate.net By analyzing the spectra at different temperatures, it is possible to calculate the thermodynamic activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the rotational barrier, providing quantitative insight into the stability of the amide bond's partial double bond character. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Predicted values are for a hypothetical scenario at room temperature where two rotamers are observed. Actual values may vary.)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.20 - 7.40 (m) | 127.0 - 138.0 |

| Benzylic -CH₂- (Rotamer A) | 4.65 (s) | 51.0 |

| Benzylic -CH₂- (Rotamer B) | 4.50 (s) | 50.0 |

| Carbonyl C=O | --- | 175.0 |

| Acyl -CH- | 2.50 (m) | 48.0 |

| Acyl -CH₂- | 1.60 (m) | 26.0 |

| Acyl -CH₃ | 0.90 (t) | 11.5 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Interactions and Hydrogen Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their local environment. shivajicollege.ac.in For this compound, the spectra are dominated by vibrations characteristic of the tertiary amide, aromatic rings, and alkyl chains.

The most prominent and diagnostic absorption in the IR spectrum is the amide I band, which corresponds to the C=O stretching vibration. For N,N-disubstituted amides, this band is typically strong and appears in the region of 1630–1670 cm⁻¹. acs.orgaip.org Its precise frequency can be sensitive to the electronic and steric environment. The C-N stretching vibration of the tertiary amide is expected to appear in the 1200-1300 cm⁻¹ range.

Other key vibrational modes include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

Aliphatic C-H stretching: Found just below 3000 cm⁻¹.

Aromatic C=C stretching: Typically observed as a series of bands in the 1450–1600 cm⁻¹ region.

CH₂ and CH₃ bending vibrations: Occurring in the 1375–1465 cm⁻¹ range.

Since this compound is a tertiary amide, it lacks an N-H bond. Therefore, the characteristic N-H stretching (around 3300 cm⁻¹) and N-H bending (amide II, around 1550 cm⁻¹) bands seen in primary and secondary amides are absent. shivajicollege.ac.in This also means that the molecule cannot act as a hydrogen bond donor through a classic N-H···O interaction. However, the carbonyl oxygen is a strong hydrogen bond acceptor and can participate in weaker C-H···O intermolecular interactions, which may cause subtle shifts in the C=O stretching frequency in the solid state.

Table 2: Predicted Principal Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong |

| Amide C=O Stretch (Amide I) | 1640 - 1670 | Very Strong (IR) |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| CH₂/CH₃ Bending | 1375 - 1465 | Medium |

| Amide C-N Stretch | 1200 - 1300 | Medium-Strong |

Mass Spectrometry for Fragmentation Pathway Mapping and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. wikipedia.org For this compound (Molecular Weight: 323.48 g/mol ), electron ionization (EI) would induce fragmentation through several predictable pathways characteristic of tertiary amides. nih.govjove.com

The primary fragmentation mechanisms expected are α-cleavages relative to the carbonyl and nitrogen atoms. libretexts.orgresearchgate.netyoutube.com

Cleavage of the N-CO bond: This is a common fragmentation pathway for amides, leading to the formation of an acylium ion. rsc.orgnih.gov This would produce the 2-ethylbutanoyl cation at m/z 99.

Cleavage adjacent to the Nitrogen: Alpha-cleavage of a C-C bond on the substituent attached to the nitrogen is also highly favorable. Cleavage of one of the benzyl groups would lead to the highly stable benzyl cation at m/z 91, which is often a base peak in the spectra of benzyl-containing compounds.

Formation of Dibenzylamino Cation: Cleavage of the bond between the carbonyl carbon and the 2-ethylbutyl group could lead to the formation of the [ (PhCH₂)₂N=C=O ]⁺ ion.

The molecular ion peak [M]⁺ at m/z 323 would be observed, and its odd mass is consistent with the nitrogen rule (one nitrogen atom). The relative abundance of these fragment ions provides a fingerprint for the molecule's structure.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 323 | [C₂₂H₂₉NO]⁺ | Molecular Ion (M⁺) |

| 224 | [M - C₇H₇]⁺ | Loss of a benzyl radical |

| 196 | [(PhCH₂)₂N]⁺ | Dibenzylamino cation |

| 99 | [CH₃CH₂CH(CH₂CH₃)CO]⁺ | 2-Ethylbutanoyl acylium ion (α-cleavage) |

| 91 | [C₇H₇]⁺ | Benzyl/Tropylium cation (α-cleavage) |

| 57 | [C₄H₉]⁺ | Butyl cation from 2-ethylbutyl group |

X-ray Crystallography of this compound and its Cocrystals

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. researchgate.net While no public crystal structure of this compound itself is available, the principles of crystal engineering allow for the formation and analysis of its cocrystals. uea.ac.ukresearchgate.net

Cocrystals are crystalline solids composed of two or more different molecules held together in the same crystal lattice by non-covalent interactions. fip.orgnih.gov this compound, lacking a strong hydrogen bond donor, would primarily act as a hydrogen bond acceptor via its carbonyl oxygen. It could form robust cocrystals with co-formers that are strong hydrogen bond donors, such as dicarboxylic acids or phenols. fip.orgresearchgate.net

A single-crystal X-ray diffraction (SCXRD) experiment on a suitable cocrystal would reveal:

The exact conformation of the this compound molecule in the solid state, including the torsion angles around the amide C-N bond and the orientation of the benzyl and ethylbutyl groups.

The specific hydrogen bonding interactions between the amide's carbonyl oxygen and the co-former's donor group (e.g., an O-H···O=C bond). fip.org

This information is invaluable for understanding structure-property relationships and for the rational design of new solid forms with tailored physical properties. researchgate.net

Table 4: Hypothetical Crystallographic Data for a Cocrystal of this compound with a Dicarboxylic Acid (Note: This data is illustrative and based on typical values for organic cocrystals.)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 12.8 |

| β (°) | 98.5 |

| Volume (ų) | 2025 |

| Z (molecules/unit cell) | 4 |

| Hydrogen Bond (O-H···O) distance (Å) | 2.65 |

Computational Chemistry and Theoretical Studies of N,n Dibenzyl 2 Ethylbutanamide

Synthesis and Evaluation of N,n Dibenzyl 2 Ethylbutanamide Derivatives and Analogs

Systematic Modification of Benzyl (B1604629) Substituents and Their Electronic Effects

The electronic effects of these substituents can be quantified by their Hammett parameters (σ), which provide a measure of the electron-donating or electron-withdrawing nature of a group. For instance, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density of the benzyl ring, which can enhance pi-stacking interactions or alter the basicity of the amide nitrogen. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) decrease the electron density, potentially influencing hydrogen bonding capabilities or metabolic stability. nih.gov

A hypothetical study might involve synthesizing a series of para-substituted derivatives and evaluating their biological activity. The results could be tabulated to correlate the electronic nature of the substituent with the observed activity.

Table 1: Hypothetical Biological Activity of para-Substituted N,N-dibenzyl-2-ethylbutanamide Derivatives

| Substituent (R) | Hammett Constant (σₚ) | Relative Activity (%) |

| -OCH₃ | -0.27 | 120 |

| -CH₃ | -0.17 | 110 |

| -H | 0.00 | 100 |

| -Cl | +0.23 | 85 |

| -CN | +0.66 | 60 |

| -NO₂ | +0.78 | 45 |

| This table is a hypothetical representation and is not based on experimental data. |

Such a study would likely reveal that the electronic properties of the benzyl substituents have a significant impact on the molecule's efficacy, providing crucial insights for further optimization.

Exploration of Variations in the 2-Ethylbutanamide (B1267559) Backbone

The 2-ethylbutanamide backbone is another key region for structural modification. Variations in this part of the molecule can influence its lipophilicity, steric profile, and metabolic stability. The synthesis of 2-ethylbutanoic acid itself can be achieved through methods like the catalytic oxidation of 2-ethylbutyraldehyde or the decarboxylation of diethylmalonic acid. nih.gov

Modifications could include altering the length of the alkyl chains or introducing different functional groups. For example, replacing the ethyl groups with smaller (methyl) or larger (propyl) groups would systematically alter the steric bulk around the chiral center.

Table 2: Hypothetical Variations of the Acyl Moiety in N,N-dibenzyl Amides

| Acyl Moiety | Structure | Predicted Lipophilicity (LogP) |

| 2-Methylpropanamide | (CH₃)₂CH-C(O)- | Lower |

| 2-Ethylbutanamide | (CH₃CH₂)₂CH-C(O)- | Reference |

| 2-Propylpentanamide | (CH₃CH₂CH₂)₂CH-C(O)- | Higher |

| Cyclopentanecarboxamide | c-C₅H₉-C(O)- | Moderate |

| This table is a hypothetical representation and is not based on experimental data. |

These modifications would allow for a systematic exploration of the steric and lipophilic requirements of the binding pocket of a hypothetical biological target.

Design and Synthesis of this compound Conjugates and Hybrid Molecules

To enhance targeting or introduce additional functionalities, this compound could be incorporated into conjugate or hybrid molecules. This involves linking the core structure to another molecular entity, such as a peptide, a sugar, or another pharmacophore, via a stable linker. nih.govugent.be The amide bond itself can serve as a robust linker in many drug conjugate designs. nih.gov

Table 3: Hypothetical Linker Strategies for this compound Conjugates

| Linker Type | Attachment Point | Potential Conjugate Partner |

| Amide Bond | para-position of a benzyl ring (via a carboxyl group) | Peptide |

| Ether Linkage | para-position of a benzyl ring (via a hydroxyl group) | Polyethylene glycol (PEG) |

| Click Chemistry | Introduction of an azide (B81097) or alkyne on the backbone | Various biomolecules |

| This table is a hypothetical representation and is not based on experimental data. |

The design and synthesis of such conjugates would aim to combine the properties of this compound with the targeting or pharmacokinetic-modifying properties of the conjugated moiety.

Stereochemical Implications of Derivative Synthesis and Properties

The 2-ethylbutanamide portion of the molecule contains a chiral center at the carbon atom bearing the ethyl groups. Therefore, this compound exists as a pair of enantiomers. The synthesis of this compound from achiral starting materials would result in a racemic mixture.

The stereochemistry of the molecule can have profound effects on its biological activity, as enantiomers often exhibit different pharmacological profiles. Therefore, the synthesis of enantiomerically pure derivatives would be a critical step in a thorough investigation. This could be achieved through several strategies, including the use of a chiral starting material (e.g., enantiomerically pure 2-ethylbutanoic acid), chiral resolution of the racemic final product, or asymmetric synthesis. nih.govrsc.org

A study on the stereochemical implications would involve the separate synthesis and biological evaluation of the (R)- and (S)-enantiomers of this compound and its derivatives.

Table 4: Hypothetical Biological Activity of Enantiomers

| Enantiomer | Configuration | Relative Activity (%) |

| 1 | (R)-N,N-dibenzyl-2-ethylbutanamide | 150 |

| 2 | (S)-N,N-dibenzyl-2-ethylbutanamide | 50 |

| This table is a hypothetical representation and is not based on experimental data. |

The determination of the absolute configuration of the more active enantiomer would provide crucial information about the three-dimensional requirements of the biological target, guiding the design of more potent and selective analogs.

Applications of N,n Dibenzyl 2 Ethylbutanamide in Advanced Organic Synthesis

N,N-dibenzyl-2-ethylbutanamide as a Key Intermediate in Complex Molecule Synthesis

While no specific syntheses employing this compound as an intermediate are documented, tertiary amides are valued in multistep synthesis for their high stability. They are generally unreactive towards many nucleophiles and serve as robust protecting groups for carboxylic acids. An intermediate like this compound could, in principle, be synthesized from 2-ethylbutanoyl chloride and dibenzylamine (B1670424). Its value would lie in its ability to withstand various reaction conditions before being converted to other functional groups at a later stage.

Key transformations for amide intermediates include:

Reduction: Conversion to the corresponding tertiary amine, N,N-dibenzyl-2-ethylbutan-1-amine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Hydrolysis: Reversion to the carboxylic acid (2-ethylbutanoic acid) and dibenzylamine, typically under harsh acidic or basic conditions.

Conversion to Aldehydes: Using reagents like diisobutylaluminium hydride (DIBAL-H) under controlled temperature conditions.

Conversion to Ketones: Reaction with organolithium or Grignard reagents, although this can sometimes be low-yielding due to the stability of the amide and the potential for over-addition.

The stability of the amide bond makes it a reliable linchpin in convergent synthesis strategies, where different fragments of a complex molecule are prepared separately before being joined.

Utilization of this compound in Metal-Catalyzed Coupling Reactions

The use of amides as coupling partners in transition-metal-catalyzed reactions is a significant advancement in organic synthesis, primarily focusing on the activation of the typically inert N-C(O) acyl bond. nih.gov This approach provides a direct way to form new carbon-carbon or carbon-heteroatom bonds by treating the amide as an acyl electrophile. nih.gov Palladium catalysts, often in conjunction with N-heterocyclic carbene (NHC) ligands, have proven effective in this transformation. nih.gov

The general mechanism involves the oxidative addition of the N-C acyl bond to a low-valent metal center (e.g., Pd(0)), followed by transmetalation with a nucleophilic partner (e.g., an organoboron reagent in Suzuki-Miyaura coupling) and subsequent reductive elimination to yield the product and regenerate the catalyst. nih.govumb.edu

While no examples feature this compound specifically, other tertiary amides have been successfully used. The stability and electronic properties of the amide are critical for enabling the key oxidative addition step. nih.gov

Table 1: Examples of Palladium-Catalyzed N-C Acyl Cross-Coupling of Amides

| Amide Substrate | Coupling Partner | Catalyst/Ligand | Product Type | Reference |

|---|---|---|---|---|

| N-benzoyl-N-methyl-aniline | Phenylboronic acid | Pd(OAc)₂ / NHC | Ketone | nih.gov |

| N-acetyl-piperidine | Phenylboronic acid | Pd(OAc)₂ / NHC | Ketone | nih.gov |

| N-pivaloyl-indole | Alkynyl stannane | Pd₂dba₃ / P(tBu)₃ | Ynone | nih.gov |

Role as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk After establishing the desired stereocenter, the auxiliary is removed and can often be recycled. york.ac.uk Amides derived from chiral amines are a common and effective class of auxiliaries.

For this compound to function as a chiral auxiliary, one or more of its components would need to be enantiomerically pure. This could involve:

A Chiral Acyl Group: Using an enantiopure form of 2-ethylbutanoic acid, which is chiral at carbon-2.

Chiral Benzyl (B1604629) Groups: While less common, chirality could be introduced on the benzyl groups.

A more established approach involves using chiral amines to form amides that direct stereoselective reactions. For instance, amides derived from pseudoephedrine are highly effective in controlling the diastereoselective alkylation of enolates. nih.gov The chiral framework of the auxiliary blocks one face of the reactive intermediate, forcing the electrophile to attack from the less hindered side. nih.gov

Although this compound is not a recognized chiral auxiliary, its structure provides a template for understanding how such molecules function. rsc.org

Table 2: Diastereoselective Alkylation Using a Pseudoephenamine Chiral Auxiliary

| Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|

| α-Propionyl-pseudoephenamine | Benzyl bromide | >99:1 | nih.gov |

| α-Propionyl-pseudoephenamine | Isopropyl iodide | 98:2 | nih.gov |

| α-Phenylacetyl-pseudoephenamine | Methyl iodide | >99:1 | nih.gov |

Data represents reactions where pseudoephenamine amides are used to set stereocenters with high fidelity.

Design of this compound-Based Catalysts

Amide functionalities can be incorporated into the structure of ligands to create bespoke metal catalysts. rsc.org The amide's carbonyl oxygen and, in some cases, other nearby atoms can coordinate to a metal center, influencing its electronic properties and steric environment. This, in turn, dictates the catalyst's activity and selectivity. Pincer ligands, which bind to a metal through three points, sometimes incorporate amide linkers. rsc.org

A hypothetical catalyst based on this compound might involve modifying the benzyl groups with additional donor atoms (e.g., phosphino, pyridyl) to create a chelating ligand. The amide moiety itself could influence the catalyst's properties through secondary coordination or by shaping the ligand's conformational profile.

For example, chiral N,N'-dioxide ligands, which feature an amide backbone, have been developed for a range of asymmetric catalytic reactions. rsc.org These ligands coordinate with metal ions to form well-defined chiral environments for catalysis. rsc.org

Table 3: Example of an Amide-Containing Ligand in Catalysis

| Ligand Type | Metal | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| NNN Pincer Ligand | Cobalt(II) | N-alkylation of amines | Dehydrogenative activation of alcohols | rsc.org |

| Chiral N,N'-Dioxide | Scandium(III) | Asymmetric Diels-Alder | Forms a C₂-symmetric chiral complex | rsc.org |

| Redox-Active NDI Ligand | Dinickel | Cyclooligomerization | Supports bimetallic active sites | nih.gov |

This table showcases established ligand systems containing amide or related nitrogen-based functionalities to illustrate the design principles.

Integration into Multicomponent Reactions and Domino Processes

Multicomponent reactions (MCRs) and domino (or cascade) reactions are highly efficient synthetic strategies where multiple chemical bonds are formed in a single operation without isolating intermediates. uni-rostock.dersc.org This approach rapidly builds molecular complexity from simple starting materials. nih.gov

An amide like this compound could theoretically participate in such processes in several ways:

As a Pre-formed Component: It could be one of the starting materials in an MCR, reacting with other components after an initial activation step.

As an In Situ Product: It could be formed during the initial stage of a domino reaction, with its newly formed functional groups then participating in subsequent intramolecular transformations.

As a Stable End-Product: An MCR could be designed to terminate with the formation of a stable amide structure.

For example, domino reactions often involve a sequence like a Knoevenagel condensation followed by a Michael addition and a cyclization. beilstein-journals.org While no literature directly involves this compound, the principles of MCRs are broadly applicable to a wide range of functional groups.

Future Research Directions and Emerging Trends for N,n Dibenzyl 2 Ethylbutanamide Chemistry

Development of Novel Synthetic Routes with Enhanced Atom Economy

The synthesis of sterically hindered amides such as N,N-dibenzyl-2-ethylbutanamide presents a significant challenge in organic chemistry. chimia.ch Traditional methods often require stoichiometric coupling reagents, leading to substantial waste and poor atom economy. nih.gov Future research will likely focus on developing more sustainable and efficient catalytic methods for the synthesis of this and related amides.

A key objective is to devise catalytic systems that avoid the use of wasteful reagents. nih.gov Promising approaches include the direct amidation of carboxylic acids and amines, a transformation that is notoriously difficult for hindered substrates. Research in this area could explore the use of novel catalysts, such as iron-substituted polyoxometalates, which have shown efficacy in promoting amide bond formation with high atom economy. rsc.org Another avenue involves the development of ruthenium-catalyzed redox-neutral amidation from alcohols and nitriles, a method that generates the amide bond with complete atom economy. acs.org

Furthermore, one-pot protocols that combine carboxylic acid activation and amination are highly desirable. For instance, the use of simple alkynes as coupling reagents in the presence of a ruthenium catalyst allows for the in-situ generation of activated vinyl ester intermediates, which then react with amines to form amides with only volatile byproducts. nih.gov Adapting such methodologies for sterically demanding substrates like this compound would represent a significant advancement in sustainable amide synthesis.

| Catalytic System | Reactants | Key Advantage | Potential for this compound |

| Iron-Substituted Polyoxometalate | Carboxylic Acid + Amine | Heterogeneous catalyst, high atom economy | Potentially applicable for direct amidation, though steric hindrance may be a challenge. |

| Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium | Carboxylic Acid + Amine + Alkyne | In-situ activation, volatile byproducts | A promising one-pot method if catalyst can accommodate bulky substrates. |

| N-Heterocyclic Carbene-Based Ruthenium | Alcohol + Nitrile | Complete atom economy, redox-neutral | An innovative approach, though would require synthesis of the corresponding alcohol and nitrile precursors. |

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

The interplay of steric bulk and potential non-covalent interactions in this compound makes it an intriguing candidate for studies in supramolecular chemistry. The bulky benzyl (B1604629) and 2-ethylbutyl groups are expected to significantly influence the molecule's conformational preferences and its ability to engage in self-assembly processes.

Future investigations could explore how the sterically hindered nature of this compound affects its crystal packing and the formation of supramolecular architectures. While the amide functionality can participate in hydrogen bonding in simpler amides, the N,N-disubstitution in this molecule precludes N-H···O interactions. nih.gov However, C-H···O and C-H···π interactions involving the benzyl rings and the carbonyl oxygen could play a crucial role in directing self-assembly. The study of single-crystal X-ray diffraction data would be instrumental in elucidating these interactions.

Moreover, the introduction of functional groups onto the benzyl rings could pave the way for the design of molecules capable of forming well-defined supramolecular structures, such as organogels. nih.gov For example, the incorporation of hydrogen-bond donors or acceptors could facilitate the formation of extended networks through non-covalent interactions, leading to materials with interesting rheological properties.

| Interaction Type | Potential Role in Self-Assembly | Experimental Probe |

| C-H···O | Direction of crystal packing, formation of linear or sheet-like structures. | Single-crystal X-ray diffraction, solid-state NMR. |

| C-H···π | Stabilization of specific conformations, influencing intermolecular stacking. | Single-crystal X-ray diffraction, solution-phase NMR (NOESY). |

| π-π Stacking | Intermolecular association of benzyl rings, contributing to crystal packing energy. | Single-crystal X-ray diffraction, UV-Vis spectroscopy. |

Advanced Materials Science Applications Based on this compound Scaffolds

The robust and sterically defined structure of this compound suggests its potential use as a scaffold in the design of advanced materials. The dibenzylamino moiety can be considered a versatile platform for further functionalization, leading to materials with tailored properties.

One area of exploration could be the development of polymers with intrinsic microporosity. By incorporating this compound or its derivatives as building blocks in a polymer chain, the bulky side groups could prevent efficient chain packing, thereby creating void spaces. Such materials could have applications in gas storage and separation.

Furthermore, the this compound scaffold could be employed in the synthesis of molecularly imprinted polymers (MIPs). The defined three-dimensional structure of the molecule could be used to create specific recognition sites within a polymer matrix, leading to materials capable of selective binding of target molecules.

Another potential application lies in the development of novel liquid crystalline materials. By attaching mesogenic units to the this compound core, it may be possible to create new classes of liquid crystals with unique phase behaviors, driven by the steric interactions of the bulky substituents.

Bio-inspired Chemical Transformations Involving Amide Functionality

The amide bond is a cornerstone of biological chemistry, most notably in the structure of peptides and proteins. libretexts.org Bio-inspired research on this compound could focus on two main aspects: its synthesis using biocatalytic methods and its use as a substrate to probe the activity of enzymes that cleave or form amide bonds.

Future research could investigate the enzymatic synthesis of this compound. While the steric hindrance would be a challenge for many enzymes, exploring a range of biocatalysts, such as lipases or engineered amidases, could lead to greener and more selective synthetic routes. nih.govrsc.org The development of chemo-enzymatic strategies, where a chemical catalyst works in tandem with an enzyme, could also be a fruitful avenue. nih.gov

Conversely, this compound could serve as a model substrate to study the mechanisms of proteases and other amidases. The bulky substituents would allow for the investigation of the steric limitations of enzyme active sites. Such studies could provide valuable insights into enzyme specificity and aid in the design of enzyme inhibitors. Bio-inspired catalytic systems that mimic the function of enzymes could also be tested for their ability to hydrolyze the highly stable amide bond in this molecule. digitellinc.comornl.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.